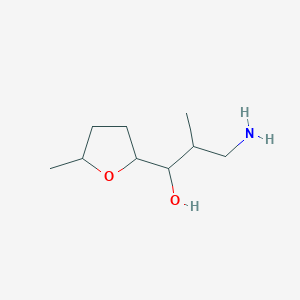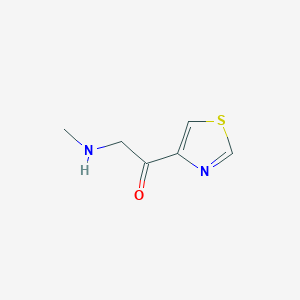
1-Chloro-2,3,4-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,3,4-trimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a hexane backbone with three methyl groups attached to the second, third, and fourth carbon atoms, and a chlorine atom attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trimethylhexane can be synthesized through the chlorination of 2,3,4-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high concentrations of the alkane relative to chlorine to minimize the formation of multiple chlorinated products. The reaction time is carefully controlled to favor the formation of the monochlorinated product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). The reaction conditions vary depending on the nucleophile and desired product.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with NaOH, the product would be 2,3,4-trimethylhexanol.
Oxidation: Oxidation may yield various products depending on the oxidizing agent and conditions used.
Scientific Research Applications
1-Chloro-2,3,4-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology and Medicine: The compound can be used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-2,3,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the stability of the carbocation intermediate, which is influenced by the presence of the methyl groups .
Comparison with Similar Compounds
- 1-Chloro-2,2,3-trimethylhexane
- 1-Chloro-2,4,4-trimethylhexane
- 2-Chloro-3,4,4-trimethylhexane
Comparison: 1-Chloro-2,3,4-trimethylhexane is unique due to the specific positioning of the chlorine and methyl groups, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,3,4-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-7(2)9(4)8(3)6-10/h7-9H,5-6H2,1-4H3 |
InChI Key |
FOWRKPPIUGRSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)



![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)
![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)




